6-Fluoro-3-indolyl beta-d-ribofuranoside
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Overview
Description
6-Fluoro-3-indolyl beta-D-ribofuranoside: is a chromogenic substrate that produces an insoluble pale red color. It is often used as an alternative to X-ribofuranoside in various biochemical assays . This compound is particularly useful in microbiology for differentiating bacterial colonies based on their enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-indolyl beta-D-ribofuranoside typically involves the glycosylation of 6-fluoroindole with a ribofuranosyl donor. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Fluoroindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
6-Fluoro-3-indolyl beta-D-ribofuranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a chromogenic substrate in various assays to detect enzymatic activity.
Biology: Employed in microbiological studies to differentiate bacterial colonies based on their enzymatic profiles.
Industry: Used in the production of diagnostic kits and biochemical assays.
Mechanism of Action
The compound acts as a substrate for specific enzymes, such as beta-D-ribofuranosidase. When the enzyme acts on 6-Fluoro-3-indolyl beta-D-ribofuranoside, it cleaves the glycosidic bond, releasing the chromogenic moiety. This results in a color change, which can be easily detected and measured. The molecular targets are primarily enzymes involved in glycosidic bond cleavage .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl beta-D-ribofuranoside
- 6-Chloro-3-indolyl beta-D-ribofuranoside
- 5-Bromo-3-indolyl beta-D-ribofuranoside
Uniqueness
6-Fluoro-3-indolyl beta-D-ribofuranoside is unique due to its fluorine substitution, which can influence its reactivity and the color intensity of the chromogenic product. This makes it a valuable alternative to other indolyl ribofuranosides in specific biochemical assays .
Properties
Molecular Formula |
C13H14FNO5 |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14FNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
LZRBQMFSRUBDGO-FDYHWXHSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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